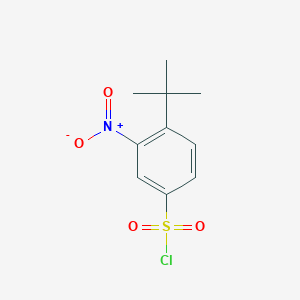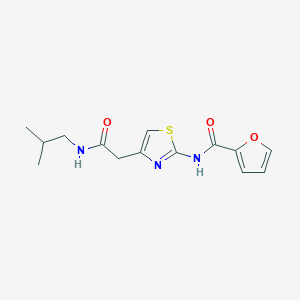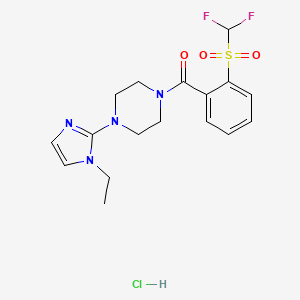
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1781122-54-0 . It has a molecular weight of 139.6 . The IUPAC name for this compound is 3-fluoro-1-methylcyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The Inchi Code for 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is 1S/C5H10FN.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,7H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound and its storage temperature are important factors to consider for its handling and storage.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Synthesis of an H3 Antagonist : J. Hawkins et al. (2012) developed an efficient and scalable process for the preparation of a fluorocyclobutane-containing H3 antagonist. This process involved a chemoselective addition of a magnesium ate complex and an amine to a 1,4-ketoester, followed by a diastereoselective carbonyl-directed fluorination, showcasing a potential application in medicinal chemistry J. Hawkins, P. Dubé, et al., Organic Process Research & Development, 2012.
Radiopharmaceutical Development
PET Tracer for Tumor Delineation : T. Shoup and M. Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for positron emission tomography (PET), illustrating its role in cancer diagnosis and treatment planning T. Shoup, M. Goodman, Journal of Labelled Compounds and Radiopharmaceuticals, 1999.
Chemical Synthesis and Derivative Studies
Novel Synthesis of Derivatives : G. L. Anderson et al. (1988) reported a convenient and rapid three-step synthesis of 3-fluoro-1-aminoadamantane and its derivatives, demonstrating the versatility of fluoroamine compounds in synthetic chemistry G. L. Anderson, Winifred A. Burks, et al., Synthetic Communications, 1988.
Fluorination Techniques and Cyclobutane Chemistry
Ring-Opening and Expansion Fluorination : Shigekazu Kanemoto et al. (1989) explored the treatment of cyclopropanemethanols with pyridinium poly(hydrogen fluoride), leading to the selective formation of homoallylic fluorides or fluorocyclobutanes. This research highlights the potential for developing novel fluorinated compounds through strategic reactions Shigekazu Kanemoto, M. Shimizu, et al., Bulletin of the Chemical Society of Japan, 1989.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain hazards . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures in case of accidental exposure .
Propiedades
IUPAC Name |
3-fluoro-1-methylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVIGKLZMRUINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride | |
CAS RN |
1781122-54-0 |
Source


|
| Record name | 3-fluoro-1-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2845339.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-phenoxypropanamide](/img/structure/B2845341.png)
![4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2845344.png)







![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)

